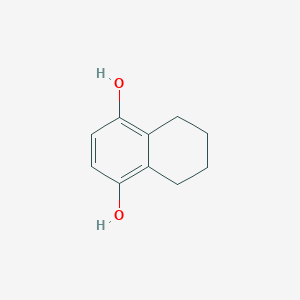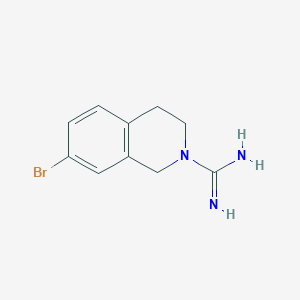
Guanisoquine
Overview
Description
Guanisoquine is a chemical compound with the molecular formula C10H12BrN3 . It is a derivative of guanidine .
Synthesis Analysis
The synthesis of guanidine derivatives, which Guanisoquine is a part of, has been a subject of interest in recent years . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis
The molecular structure of Guanisoquine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Guanisoquine molecule contains a total of 27 bond(s) including 15 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten .Chemical Reactions Analysis
Guanidine-linked NHC can be achieved easily through reacting amino-NHC with carbodiimide . Subsequently, guanidine-NHC Ag and Cu complexes were isolated and fully characterized . These Cu complexes are found to be versatile catalysts for hydroboration, semihydrogenation and carboboration of alkyne .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Guanisoquine are essential to understand its function as a biomaterial . These properties include temperature, electrical conductivity, pH, total solids, total suspended solids, total solids and alkali, calcium, magnesium, sodium, dissolved oxygen, chemical oxygen demand and salinity .Scientific Research Applications
Guanisoquin was found to be an effective antihypertensive agent in dogs, with chronic administration showing positive results. It also demonstrated peripheral vascular activity and local anesthetic properties in guinea pigs (Scriabine et al., 1965).
A fluorometric method for determining guanisoquin in biological fluids was developed, with studies indicating that the drug is poorly absorbed orally and rapidly removed from the blood in rats and dogs (Chang & Pinson, 1967).
Guanidine derivatives like guanisoquin exert multiple metabolic effects on the sympathetic neuron-receptor complex, which are significant in understanding their pharmacological action (Pettinger & Horst, 1971).
The study of guanidine compounds, including guanisoquin, has highlighted their potential in various therapeutic applications, ranging from CNS drugs to anti-inflammatory and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).
Guanidine derivatives have been investigated for their adrenergic neuron-blocking effects, with some studies showing that compounds like guanisoquin can decrease blood pressure in rats (Grosso et al., 1980).
The effects of guanidine derivatives, including guanisoquin, on mitochondrial metabolism have been explored. These drugs have been found to inhibit oxidative phosphorylation, which could have implications for their use in adrenergic neuron blockade (Malmquist & Oates, 1968).
properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9/h1-2,5H,3-4,6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLLENNEPRZLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165508 | |
| Record name | Guanisoquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanisoquine | |
CAS RN |
154-73-4 | |
| Record name | 7-Bromo-3,4-dihydro-2(1H)-isoquinolinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanisoquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanisoquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANISOQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/307YLU08D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



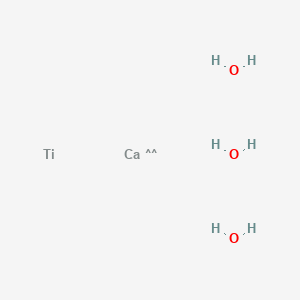
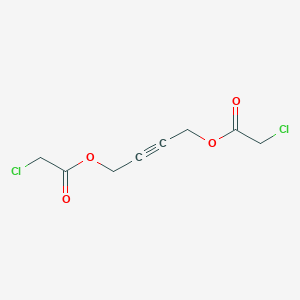
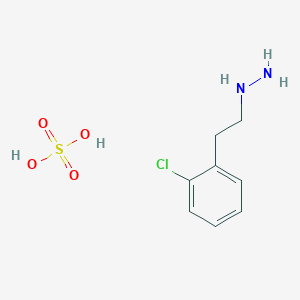
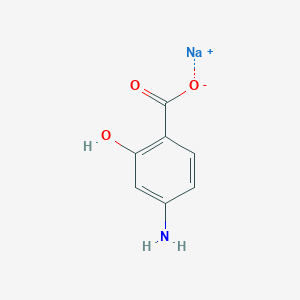
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
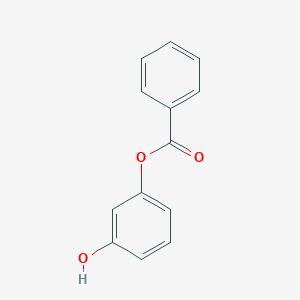
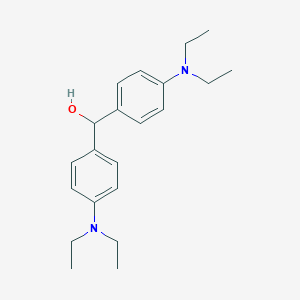
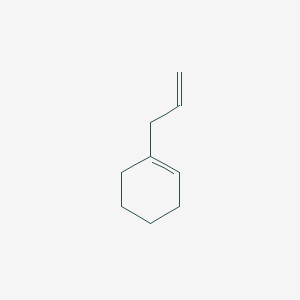
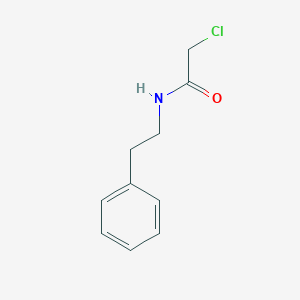
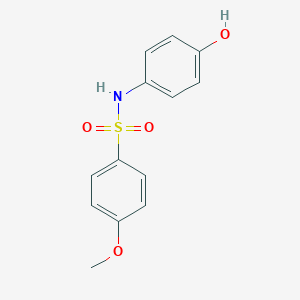
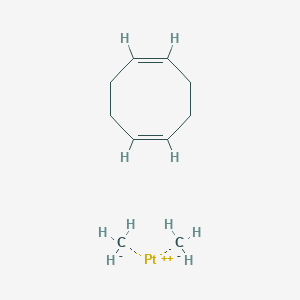
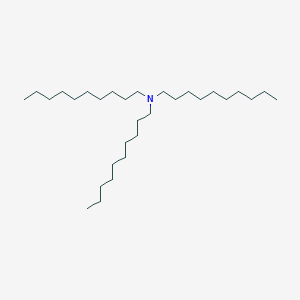
![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
